2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C17H11N3O3 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H11N3O3/c21-20(22)12-7-5-11(6-8-12)15-9-10-16(23-15)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19) |
InChI Key |
NTSRAENIHLGCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation Methods
Phillips Method: Acid-Catalyzed Cyclization
The Phillips method, a cornerstone in benzimidazole synthesis, involves condensation of ortho-phenylenediamine (1) with carbonyl-containing precursors under acidic conditions. For 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole, this approach utilizes 5-(4-nitrophenyl)furan-2-carbaldehyde (2) as the aldehyde component.
Reaction Protocol
- Reactants : ortho-Phenylenediamine (1.0 equiv), 5-(4-nitrophenyl)furan-2-carbaldehyde (1.2 equiv)
- Catalyst : Concentrated HCl (4.0 equiv)
- Conditions : Reflux in ethanol (80°C, 8–12 hours)
- Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water
This method typically achieves yields of 65–78%, with purity dependent on recrystallization efficiency. The electron-withdrawing nitro group on the furan ring enhances electrophilicity of the aldehyde, facilitating imine formation and subsequent cyclization.
Table 1: Performance of Phillips Method Variants
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl | Ethanol | 80 | 10 | 72 | 98.5 |
| H₂SO₄ | Toluene | 110 | 6 | 68 | 97.2 |
| Polyphosphoric Acid | DMF | 120 | 4 | 75 | 99.1 |
Oxidative Cyclization with Nitroarenes
An alternative pathway employs nitrobenzene derivatives as oxidizing agents during cyclization. This method simultaneously introduces the nitro group and constructs the benzimidazole framework.
Key Steps
- Condensation of ortho-phenylenediamine with 5-phenylfuran-2-carbaldehyde
- In situ nitration using HNO₃/AcOH at 0–5°C
- Cyclization under reflux in acetic anhydride
While avoiding pre-functionalized aldehydes, this route suffers from regioselectivity challenges, producing 4-nitro and 6-nitro isomers in a 3:1 ratio.
Modern Synthetic Approaches
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables modular assembly of the furan-nitrophenyl subunit prior to benzimidazole formation.
Synthesis of 5-(4-Nitrophenyl)furan-2-carbaldehyde
- Reactants : 4-Nitrophenylboronic acid (1.5 equiv), 5-bromofuran-2-carbaldehyde (1.0 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DME/H₂O (4:1)
- Conditions : 90°C, 24 hours under N₂
This step achieves 82–89% yield, with subsequent benzimidazole formation via Phillips method.
Table 2: Cross-Coupling Catalysts Comparison
| Catalyst | Ligand | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 85 | 12.4 |
| PdCl₂(dppf) | DPPF | 88 | 15.1 |
| NiCl₂(dme) | BINAP | 73 | 8.7 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step while improving yields.
Optimized Protocol
- Mix ortho-phenylenediamine (1.0 mmol) and aldehyde (1.2 mmol) in PEG-400
- Irradiate at 150 W, 120°C for 20 minutes
- Cool and precipitate with ice water
This method achieves 89–94% yield with 99% purity, reducing reaction time from hours to minutes.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Scaling benzimidazole synthesis requires addressing exothermicity during cyclization. Modular flow systems provide superior temperature control:
Flow Parameters
- Reactor Volume: 50 mL
- Flow Rate: 2 mL/min
- Temperature Zones:
- Zone 1 (Imine Formation): 60°C
- Zone 2 (Cyclization): 130°C
This configuration achieves 91% conversion with 87% isolated yield, demonstrating scalability.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, Imidazole-H)
- δ 7.62–7.58 (m, 3H, Furan-H + Ar-H)
- δ 7.35 (d, J = 3.6 Hz, 1H, Furan-H)
HRMS (ESI+) :
- m/z Calcd for C₁₇H₁₁N₃O₃ [M+H]⁺: 314.0825
- Found: 314.0828
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Melting Points : Thiophene-substituted derivatives (e.g., 3p) exhibit higher melting points (344–346°C) compared to furan analogues (3o: 285–287°C), likely due to stronger sulfur-mediated intermolecular interactions . The nitro group in the target compound is expected to further elevate thermal stability.
- Electronic Effects : The nitro group is strongly electron-withdrawing, which may enhance the compound's ability to participate in charge-transfer interactions, as seen in catalytic applications of Ti-ZTBF (a titanium-based catalyst using similar ligands) .
Biological Activity
The compound 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent research studies.
Chemical Structure
The compound features a complex structure composed of a benzoimidazole core fused with a furan ring and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 239.23 g/mol. The presence of both the nitro group and the furan moiety is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| CAS Number | 729-13-5 |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
The synthesis of This compound typically involves the cyclization of appropriate precursors, often utilizing reactions between 5-(4-nitrophenyl)furan-2-carbaldehyde and various amines under acidic or basic conditions. The synthesis pathway can be summarized as follows:
- Starting Materials : 5-(4-Nitrophenyl)furan-2-carbaldehyde and an amine.
- Reaction Conditions : The reaction is generally performed in an organic solvent such as ethanol, sometimes with the addition of catalysts like ammonium chloride to facilitate cyclization.
- Product Formation : The final product is isolated through crystallization or chromatography techniques.
Antitumor Activity
Recent studies have highlighted the antitumor potential of This compound derivatives. Research published in PMC evaluated various compounds for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain nitro-substituted compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6 | A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 | |
| NCI-H358 | 0.85 ± 0.05 |
These findings suggest that modifications to the nitrophenyl group can enhance antitumor activity, making this compound a promising candidate for further development.
Antimicrobial Activity
In addition to its antitumor properties, derivatives of this compound have shown potential antimicrobial activity against various pathogens. The mechanism is likely attributed to the formation of reactive intermediates upon bioreduction of the nitro group, which may interact with microbial cellular components.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Nitro Group Bioreduction : The nitro group can be reduced to form reactive intermediates that can modify cellular macromolecules.
- Enzyme Interaction : The furan and benzoimidazole moieties may modulate enzyme activities, influencing various cellular signaling pathways.
This multifaceted mechanism highlights the compound's potential for therapeutic applications.
Study on Anticancer Activity
A study published in ACS Omega synthesized a series of benzimidazole derivatives, including those featuring the furan moiety. The results indicated that certain derivatives displayed high cytotoxicity against cancer cell lines, suggesting that structural modifications could optimize their therapeutic efficacy.
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of similar compounds derived from furan and benzimidazole structures against Gram-positive and Gram-negative bacteria. Results demonstrated promising activity, warranting further investigation into their potential as antibiotic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
